molecular formula C22H24ClN3O2 B2517590 2'-(4-Chlorophenyl)-7'-methoxy-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] CAS No. 375355-70-7

2'-(4-Chlorophenyl)-7'-methoxy-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]

Cat. No. B2517590
CAS RN: 375355-70-7
M. Wt: 397.9
InChI Key: COJGFLIDNHPGAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-(4-Chlorophenyl)-7'-methoxy-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] is a useful research compound. Its molecular formula is C22H24ClN3O2 and its molecular weight is 397.9. The purity is usually 95%.
BenchChem offers high-quality 2'-(4-Chlorophenyl)-7'-methoxy-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-(4-Chlorophenyl)-7'-methoxy-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Spiropiperidines as σ-Receptor Ligands

A study by Maier and Wünsch (2002) investigated a series of spiro[[2]benzopyran-1,4‘-piperidines] and spiro[[2]benzofuran-1,4‘-piperidines], revealing their high affinity and selectivity for σ1- and σ2-receptors. The research highlighted the synthesis process, starting from bromoacetals and leading to spiropiperidines with systematic variations in substituents, demonstrating significant σ1-receptor affinity, particularly with a benzyl residue at the piperidine nitrogen atom and a methoxy group in position 3. This study provides insights into the structure-activity relationship of these compounds, suggesting potential applications in developing σ-receptor-targeted therapies (Maier & Wünsch, 2002).

Molecular Interaction with the CB1 Cannabinoid Receptor

Shim et al. (2002) explored the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, providing a comprehensive analysis of its conformational preferences and binding affinities. This research offers valuable information on how specific structural features of such compounds contribute to their activity at cannabinoid receptors, potentially informing the design of new therapeutic agents targeting these pathways (Shim et al., 2002).

c-Met/ALK Inhibitors for Antitumor Activity

Li et al. (2013) identified aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones as potent, highly selective, and efficacious dual inhibitors of c-Met/ALK. These compounds showed significant pharmacodynamic effects by inhibiting c-Met phosphorylation in vivo and demonstrated substantial tumor growth inhibition in human gastric carcinoma xenograft models. This discovery underscores the potential of such spiro compounds in developing new cancer therapies (Li et al., 2013).

properties

IUPAC Name

2-(4-chlorophenyl)-7-methoxy-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O2/c1-25-12-10-22(11-13-25)26-19(17-4-3-5-20(27-2)21(17)28-22)14-18(24-26)15-6-8-16(23)9-7-15/h3-9,19H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJGFLIDNHPGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)Cl)C5=C(O2)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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